Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate
Overview
Description
Methyl 1-azabicyclo[221]heptane-3-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the palladium-catalyzed approach mentioned above could be adapted for larger-scale production, given its efficiency and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the strained nature of the bicyclic structure, which makes it reactive under specific conditions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidation reactions using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylamines from oxidation and alkylated products from substitution reactions.
Scientific Research Applications
Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound’s reactivity and structural properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the ester functional group.
Bicyclo[2.2.1]heptane: This compound does not contain a nitrogen atom, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 1-azabicyclo[221]heptane-3-carboxylate is unique due to its combination of a bicyclic structure with a nitrogen atom and an ester functional group
Properties
IUPAC Name |
methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-5-9-3-2-6(7)4-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBCACDXSOCLCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557791 | |
Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121564-88-3 | |
Record name | Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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